1-(2-Methoxy-2-methylpropyl)piperidin-4-one
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Overview
Description
1-(2-Methoxy-2-methylpropyl)piperidin-4-one is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by a piperidinone core structure substituted with a 2-methoxy-2-methylpropyl group. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Methoxy-2-methylpropyl)piperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of piperidin-4-one with 2-methoxy-2-methylpropyl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxy-2-methylpropyl)piperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
1-(2-Methoxy-2-methylpropyl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research involving this compound includes the development of new therapeutic agents for neurological disorders and pain management.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-methylpropyl)piperidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Methoxy-2-methylpropyl)piperidin-4-one can be compared with other piperidinone derivatives, such as:
1-(2-Methylpropyl)piperidin-4-one: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
1-(2-Ethoxy-2-methylpropyl)piperidin-4-one: Contains an ethoxy group instead of a methoxy group, leading to variations in its physical and chemical properties.
1-(2-Methoxy-2-ethylpropyl)piperidin-4-one: The presence of an ethyl group instead of a methyl group alters its steric and electronic characteristics.
These comparisons highlight the unique features of this compound, such as its specific substituent effects on the piperidinone ring, which influence its reactivity and applications.
Properties
IUPAC Name |
1-(2-methoxy-2-methylpropyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,13-3)8-11-6-4-9(12)5-7-11/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWMIYBPAPUYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(=O)CC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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